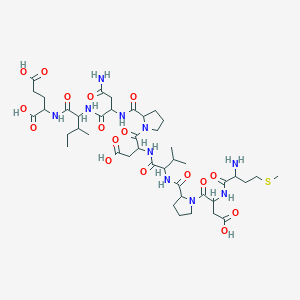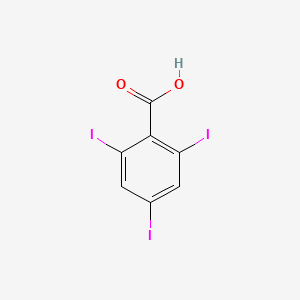
1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine
Übersicht
Beschreibung
1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine is a chemical compound with the molecular formula C11H12F3NO2S and a molecular weight of 279.28 g/mol . It is an aziridine derivative, characterized by the presence of a trifluoroethyl group and a tosyl group attached to the aziridine ring. This compound is known for its applications in organic synthesis, particularly in the formation of trifluoroalkylamine derivatives .
Wirkmechanismus
Target of Action
1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine is primarily utilized in the synthesis of trifluoroalkylamine derivatives . It reacts with various carbon and nitrogen nucleophiles .
Mode of Action
The compound provides ring-opening adducts with high regioselectivity and in high yields . This interaction with its targets results in the formation of new compounds.
Biochemical Pathways
It’s known that the compound is used in the synthesis of trifluoroalkylamine derivatives , which suggests it may be involved in amine-related biochemical pathways.
Result of Action
The primary result of the action of this compound is the formation of ring-opening adducts with high regioselectivity and in high yields . These adducts can then be used in the synthesis of trifluoroalkylamine derivatives .
Action Environment
The compound is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 2 - 8 °C . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
It is known to react with various carbon and nitrogen nucleophiles to provide ring-opening adducts with high regioselectivity and in high yields
Molecular Mechanism
It is known to undergo reactions with Grignard reagents, leading to the formation of ring-opening adducts . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a Grignard reagent with this compound in a solvent such as tetrahydrofuran (THF) or a mixture of THF and toluene . The reaction is typically carried out at room temperature and then heated to 40°C for 4 hours or 60°C for 8 hours . After the reaction, the mixture is cooled to 0°C, quenched with hydrochloric acid, and extracted with ethyl acetate. The desired product is then isolated by silica-gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: This compound reacts with carbon and nitrogen nucleophiles to provide ring-opening adducts with high regioselectivity and yields.
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Grignard Reagents: Used in the synthesis of this compound.
Hydrochloric Acid: Used to quench the reaction.
Ethyl Acetate: Used for extraction.
Major Products
The major products formed from the reactions of this compound are typically trifluoroalkylamine derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of trifluoroalkylamine derivatives.
Medicinal Chemistry:
Material Science: Used in the design of novel materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine: Characterized by the presence of a trifluoroethyl group and a tosyl group attached to the aziridine ring.
1-Tosyl-2-(2,2,2-trifluoroethyl)azetidine: Similar structure but with a four-membered ring instead of a three-membered ring.
1-Tosyl-2-(2,2,2-trifluoroethyl)pyrrolidine: Similar structure but with a five-membered ring.
Uniqueness
This compound is unique due to its three-membered aziridine ring, which imparts high reactivity and selectivity in nucleophilic ring-opening reactions. The presence of the trifluoroethyl group further enhances its chemical properties, making it a valuable compound in organic synthesis .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(2,2,2-trifluoroethyl)aziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c1-8-2-4-10(5-3-8)18(16,17)15-7-9(15)6-11(12,13)14/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINAHTRDIHGOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028394.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028395.png)










